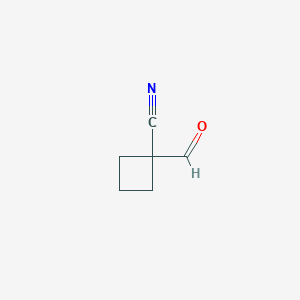

1-Formylcyclobutanecarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

1-formylcyclobutane-1-carbonitrile |

InChI |

InChI=1S/C6H7NO/c7-4-6(5-8)2-1-3-6/h5H,1-3H2 |

InChI Key |

KNIBNWUTPJTCES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C=O)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Formylcyclobutanecarbonitrile

Chemo-, Regio-, and Stereoselective Approaches to the Cyclobutane (B1203170) Core

The construction of the cyclobutane core with specific chemical, regional, and spatial arrangements of functional groups is a significant challenge in organic synthesis. The inherent ring strain of the four-membered ring makes its formation and subsequent functionalization a complex task.

Cycloaddition Reactions (e.g., [2+2] Cycloaddition)

[2+2] cycloaddition reactions are a primary and widely utilized method for the synthesis of cyclobutanes. kib.ac.cnnih.govnih.gov These reactions involve the union of two unsaturated components, typically alkenes or allenes, to form the four-membered ring. A key strategy for synthesizing substituted cyclobutanes involves the Lewis acid-promoted [2+2] cycloaddition of terminal alkenes with allenoates. nih.govacs.org This method allows for the rapid and high-yield production of 1,3-substituted cyclobutanes under robust reaction conditions. nih.gov For instance, the reaction of phenyl 2,3-butadienoate with a terminal alkene in the presence of a Lewis acid promoter can efficiently generate a cyclobutane ring with substituents at the 1 and 3 positions. nih.gov

Another powerful approach involves the use of keteniminium ions in [2+2] cycloadditions with alkenes, which provides a stereoselective route to substituted cyclobutylamines. kib.ac.cn Furthermore, photochemical [2+2] cycloadditions, often employing a photocatalyst, can facilitate the heterodimerization of dissimilar acyclic enones to produce unsymmetrical tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Terminal Alkene + Allenoate | Lewis Acid | 1,3-Substituted Cyclobutane | nih.govacs.org |

| Alkene + Keteniminium Ion | - | Substituted Cyclobutylamine | kib.ac.cn |

| Acyclic Enones | Ru(II) photocatalyst, visible light | Tri- and Tetrasubstituted Cyclobutane | organic-chemistry.org |

Ring Contraction/Expansion Strategies

Ring expansion and contraction strategies offer alternative pathways to the cyclobutane core. nih.gov Rhodium-catalyzed ring-expansion of cyclobutenones via C-C bond cleavage can produce a variety of poly-substituted cyclopentenones, which can be precursors to functionalized cyclobutanes. rsc.org Similarly, gold(I)-catalyzed ring expansion of cyclopropanols provides a method for the stereoselective synthesis of highly substituted cyclopentanones, which could potentially undergo further transformations to yield cyclobutane derivatives. acs.org

A notable ring-expanding cycloisomerization involves the Lewis acid-catalyzed reaction of alkylidenecyclopropane acylsilanes. This transformation generates bicyclic products containing fused cyclobutane rings with embedded quaternary centers, which are challenging to synthesize via other methods. nih.gov

Advanced Functionalization of Pre-formed Cyclobutanes (e.g., Nitrilation of Cyclobutyl Halides)

The direct functionalization of a pre-formed cyclobutane ring is a crucial strategy for introducing desired chemical groups. The synthesis of nitriles, for instance, can be achieved through the SN2 substitution of alkyl halides with a cyanide salt like sodium or potassium cyanide. chemistrysteps.comchemguide.co.ukyoutube.com This reaction is typically performed by heating the alkyl halide under reflux with a solution of the cyanide salt in ethanol. chemguide.co.uk For a pre-formed cyclobutyl halide, this method would allow for the direct introduction of a nitrile group onto the cyclobutane ring. It is important that the reaction is carried out in a non-aqueous solvent to prevent the formation of alcohol byproducts. chemguide.co.uk

Another method for nitrile synthesis is the dehydration of primary amides using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.orgopenstax.org This approach would be applicable if a cyclobutanecarboxamide (B75595) precursor is available.

Catalytic Synthesis of 1-Formylcyclobutanecarbonitrile and its Precursors

Catalytic methods provide efficient and selective routes to complex molecules like this compound and its precursors, often with high atom economy and stereocontrol.

Transition Metal-Catalyzed Routes (e.g., Silver-catalyzed reactions)

Transition metals play a pivotal role in the synthesis of cyclobutane derivatives. Silver catalysis has been effectively used in the regio- and stereoselective synthesis of fully substituted cyclobutanes from 3°-propargyl carbonates and pyrazole. dntb.gov.uaresearchgate.net Silver catalysts, acting as carbophilic π-acids, can also enable the diastereocontrolled synthesis of 1,1,3-trisubstituted cyclobutanes through the polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) with hydroxyarenes. nih.govrsc.org This method is attractive due to its use of readily available starting materials, low catalyst loading, and high selectivity. rsc.org

Rhodium catalysts have been employed in the regio- and stereoselective [2+2] cycloaddition of allenamides, leading to trans-dimethylenecyclobutane-1,2-diamine derivatives. researchgate.net Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides offer a route to structurally diverse cyclobutenes and methylenecyclobutanes. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Reference |

| Silver(I) | [2+2] Cycloaddition | 3°-Propargyl carbonates + Pyrazole | Fully substituted cyclobutanes | dntb.gov.uaresearchgate.net |

| Silver tetrafluoroborate | Ring-opening | Bicyclo[1.1.0]butanes + Hydroxyarenes | 1,1,3-Trisubstituted cyclobutanes | nih.govrsc.org |

| Rhodium complex | [2+2] Cycloaddition | Allenamides | trans-Dimethylenecyclobutane derivatives | researchgate.net |

| Palladium(II) acetate | Cross-coupling | Cyclobutanone N-sulfonylhydrazones + Aryl/Benzyl halides | Cyclobutenes, Methylenecyclobutanes | organic-chemistry.org |

Organocatalytic and Biocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of cyclobutanes. A novel organocatalytic activation of cyclopropanes using a chiral secondary amine catalyst leads to the highly stereoselective formation of cyclobutanes. acs.org This method allows for the synthesis of biologically relevant spirocyclobutaneoxindoles and spirocyclobutanebenzofuranones in good yields and high enantiomeric excesses. acs.org Another organocatalytic approach is a formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation, which produces pyrrole-functionalized cyclobutanes with three contiguous stereocenters with excellent control of regio-, diastereo-, and enantioselectivity. rsc.org

Biocatalytic approaches, while less common, are also being developed for the synthesis of cyclobutane-containing molecules, offering environmentally friendly alternatives to traditional chemical methods. nih.gov

Photochemical and Electrochemical Synthesis Pathways

The application of light and electricity as reagents offers novel and powerful avenues for the construction of complex molecular architectures like this compound. These methods can provide alternative synthetic routes that are often cleaner and more efficient than traditional thermal reactions.

Photochemical Synthesis:

Photochemical reactions, particularly [2+2] photocycloadditions, are a cornerstone for the synthesis of cyclobutane rings. acs.orgmsu.edubaranlab.org This approach typically involves the irradiation of an alkene, which, in its excited state, undergoes cycloaddition with another alkene to form a four-membered ring. acs.orgmsu.edu For the synthesis of a precursor to this compound, a potential strategy would involve the [2+2] photocycloaddition of an appropriate α,β-unsaturated nitrile with an alkene.

A hypothetical photochemical route could involve the irradiation of acrylonitrile (B1666552) with a suitable alkene, followed by functional group manipulation to introduce the formyl group. The success of such a reaction is highly dependent on the choice of reactants, sensitizers (if required), and reaction conditions to control regioselectivity and stereoselectivity. acs.org The use of visible light photocatalysis, employing catalysts like Ru(bipy)₃Cl₂, has emerged as a powerful tool for promoting [2+2] enone cycloadditions, which could be adapted for related transformations.

Furthermore, photoredox catalysis has enabled the synthesis of polysubstituted cyclobutanes through a strain-release/ researchgate.netresearchgate.net-rearrangement cascade of bicyclo[1.1.0]butanes. nih.gov While not a direct route to this compound, this highlights the potential of light-driven, radical-based strategies in constructing complex cyclobutane frameworks. A photochemical C=C bond cleavage process has also been reported to yield N-formyl amides, suggesting the potential for direct photochemical formylation under specific conditions. nih.gov

Electrochemical Synthesis:

Electrosynthesis provides a green and efficient alternative for key chemical transformations. rsc.org In the context of this compound, electrochemistry could be applied to introduce the nitrile and/or the formyl group.

Electrochemical C-H cyanation has been developed for various substrates, offering a direct and catalyst-free method for introducing the nitrile functionality. rsc.org For instance, an electrochemical approach for the site-selective C-H cyanation of indoles has been demonstrated using TMSCN as the cyanide source. acs.org Applying a similar principle to a cyclobutane precursor bearing an appropriate activating group could be a viable strategy. Another approach involves the electrochemical conversion of aldehydes to nitriles, which could be relevant if a cyclobutanecarboxaldehyde (B128957) precursor is more readily accessible. researchgate.netsciengine.comresearchgate.netacs.org

The formyl group can also be introduced via electrochemical methods. For example, the Vilsmeier-Haack formylation, which traditionally uses stoichiometric and often harsh reagents, can potentially be achieved under electrochemical conditions. wikipedia.org Additionally, the electrochemical oxidation of alcohols to aldehydes is a well-established transformation that could be applied to a hydroxymethylcyclobutanecarbonitrile precursor.

| Method | Potential Application to this compound Synthesis | Key Advantages | Potential Challenges |

| Photochemical [2+2] Cycloaddition | Synthesis of the cyclobutane ring from alkene precursors. acs.orgmsu.edu | Access to strained ring systems, often with high stereoselectivity. | Control of regioselectivity, potential for side reactions. |

| Electrochemical Cyanation | Introduction of the nitrile group onto a cyclobutane precursor. rsc.orgacs.org | Mild reaction conditions, avoids toxic cyanating agents. | Substrate scope, control of regioselectivity. |

| Electrochemical Formylation | Introduction of the formyl group from a suitable precursor. wikipedia.org | Avoids harsh chemical oxidants or formylating agents. | Substrate compatibility, potential for over-oxidation. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The synthesis of this compound can be significantly improved by incorporating these principles.

Solvent-Free and Aqueous Media Reactions

One of the key principles of green chemistry is the use of safer solvents and reaction conditions. Ideally, reactions should be conducted in the absence of volatile organic solvents or in environmentally benign solvents like water.

Solvent-Free Reactions:

Solvent-free, or neat, reactions offer significant advantages by reducing solvent waste, simplifying purification, and often increasing reaction rates. For the synthesis of cyclobutane derivatives, solid-state photochemical reactions have been shown to proceed with high selectivity. researchgate.net Grinding techniques in a mortar and pestle have also been employed for solvent- and catalyst-free multicomponent reactions, which could be explored for the synthesis of precursors to this compound. researchgate.net

Aqueous Media Reactions:

Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate reactions. The development of reactions that proceed efficiently in water is a major goal of green chemistry. For instance, efficient Michael addition reactions have been developed in a water suspension medium. sciengine.com Research into aqueous cycloaddition reactions could provide a greener route to the cyclobutane core of the target molecule.

Atom Economy and Process Intensification

Atom Economy:

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comwikipedia.orglibretexts.org A reaction with high atom economy incorporates a maximum number of atoms from the starting materials and reagents into the final product, minimizing waste. numberanalytics.com

For the synthesis of this compound, cycloaddition reactions, such as the [2+2] photocycloaddition, inherently have high atom economy as all atoms of the reactants are incorporated into the product. chempedia.info In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. When evaluating different synthetic routes, calculating the theoretical atom economy for each step can be a valuable tool for selecting the most sustainable pathway.

| Reaction Type | General Atom Economy | Relevance to this compound Synthesis |

| Addition Reactions (e.g., [2+2] Cycloaddition) | High | Ideal for forming the cyclobutane ring with minimal waste. chempedia.info |

| Substitution Reactions | Variable | Often used for functional group interconversions, but can generate significant waste. |

| Elimination Reactions | Low | Generally undesirable from an atom economy perspective. |

Process Intensification:

Process intensification refers to the development of innovative technologies and strategies that lead to significantly smaller, cleaner, and more energy-efficient chemical processes. numberanalytics.comacs.orgaiche.org This can be achieved through the use of microreactors, continuous flow chemistry, and the integration of reaction and separation steps. acs.orgmdpi.com

For the synthesis of this compound, transitioning from traditional batch processing to continuous flow manufacturing could offer numerous benefits. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. They also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions, due to the small reaction volumes. acs.org The use of microreactor technology, in particular, has shown promise in the production of fine chemicals, offering improved mass and heat transfer. numberanalytics.com

By embracing these advanced synthetic methodologies, the production of this compound can be made more efficient, safer, and environmentally sustainable, aligning with the modern principles of chemical synthesis.

Elucidating the Chemical Reactivity and Transformation Pathways of 1 Formylcyclobutanecarbonitrile

Mechanistic Investigations of the Formyl (Aldehyde) Group Reactions

The aldehyde functionality in 1-formylcyclobutanecarbonitrile serves as a primary hub for chemical modifications. The electrophilic carbon of the carbonyl group is highly susceptible to nucleophilic attack, a characteristic that underpins many fundamental synthetic operations.

Nucleophilic Additions and Condensation Reactions (e.g., Aldol-type, Knoevenagel)

The formation of new carbon-carbon bonds at the formyl group is a cornerstone of its synthetic utility.

Aldol-type Reactions: The aldol (B89426) reaction provides a powerful method for C-C bond formation by reacting an enolate with a carbonyl compound. wikipedia.org In this context, this compound functions as an electrophile, readily reacting with enolates generated from other aldehydes or ketones. For a successful reaction, the enolate source must have available α-hydrogens. libretexts.org The initial product is a β-hydroxy carbonyl compound, which can undergo a subsequent, often heat-induced, elimination of water to form a conjugated α,β-unsaturated system in a process known as the aldol condensation. wikipedia.orglibretexts.orgjackwestin.com In mixed or crossed aldol reactions, careful selection of the reaction partner is crucial to prevent a complex mixture of products. libretexts.orgjackwestin.com

Knoevenagel Condensation: A variation of the aldol condensation, the Knoevenagel reaction involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org For this compound, this reaction is typically catalyzed by a weak base, such as piperidine, to avoid self-condensation. wikipedia.orgthermofisher.com Suitable active methylene compounds include diethyl malonate, malonodinitrile, or cyanoacetic acid. wikipedia.org The mechanism involves nucleophilic addition of the carbanion derived from the active methylene compound to the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product. wikipedia.org The removal of water, often by azeotropic distillation, drives the equilibrium towards the product. thermofisher.com A notable variant is the Doebner modification, where the use of malonic acid in pyridine (B92270) leads to a condensation-decarboxylation cascade. wikipedia.orgorganic-chemistry.org

Selective Oxidation and Reduction Pathways

The aldehyde group can be selectively transformed into a carboxylic acid or a primary alcohol, provided that the nitrile group remains intact.

Selective Oxidation: To convert the formyl group into a carboxylic acid, creating 1-cyanocyclobutane-1-carboxylic acid, selective oxidizing agents are necessary. While strong oxidants could affect other parts of the molecule, milder reagents offer high chemoselectivity. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under buffered conditions, is a premier method for converting aldehydes to carboxylic acids without disturbing other sensitive functional groups. youtube.comacs.org Tollens' reagent ([Ag(NH₃)₂]⁺) is another classic and highly selective method that oxidizes aldehydes to their corresponding carboxylate salts. youtube.com

Selective Reduction: The reduction of the aldehyde to a primary alcohol to yield 1-(hydroxymethyl)cyclobutanecarbonitrile requires a reagent that will not affect the more robust nitrile group. Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this transformation, as it readily reduces aldehydes while leaving nitriles untouched. wikipedia.org In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the nitrile. wikipedia.orglumenlearning.com Diisobutylaluminium hydride (DIBAL-H) can also be used for the selective reduction of the aldehyde, particularly at low temperatures and with controlled stoichiometry. wikipedia.orglibretexts.org

Oxidation and Reduction of the Formyl Group

| Transformation | Reagent | Product Functional Group | Selectivity Notes |

|---|---|---|---|

| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid | Highly selective for the aldehyde group. youtube.comacs.org |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylate | Classic, highly selective aldehyde test and transformation. youtube.com | |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Standard selective reagent; does not reduce nitriles. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol & Primary Amine | Powerful reagent; reduces both functional groups. wikipedia.orglumenlearning.com | |

| DIBAL-H (low temp, 1 equiv.) | Primary Alcohol | Can be selective under carefully controlled conditions. wikipedia.org |

Wittig and Related Olefination Reactions

Olefination reactions provide a direct route to convert the carbonyl functionality into an alkene.

Wittig Reaction: This reaction pairs the aldehyde with a phosphorus ylide to form a C=C double bond. organic-chemistry.org The stereochemistry of the resulting alkene is largely determined by the nature of the ylide. Non-stabilized ylides, which are highly reactive, typically afford the (Z)-alkene, whereas stabilized ylides, which are less reactive, favor the formation of the thermodynamically more stable (E)-alkene. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: As a popular alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion to react with the aldehyde. wikipedia.orgconicet.gov.ar This method is renowned for its high (E)-stereoselectivity and the practical advantage that its water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgnrochemistry.comalfa-chemistry.com For instances where the (Z)-alkene is desired, the Still-Gennari modification of the HWE reaction can be employed, which uses specific phosphonates and reaction conditions to reverse the stereochemical preference. nrochemistry.com

Olefination Reactions of the Formyl Group

| Reaction | Reagent Type | Typical Major Product | Notes |

|---|---|---|---|

| Wittig Reaction | Non-stabilized ylide (e.g., Ph₃P=CHR) | (Z)-alkene | Generally under kinetic control. nih.gov |

| Stabilized ylide (e.g., Ph₃P=CHCO₂R) | (E)-alkene | Generally under thermodynamic control. nih.gov | |

| HWE Reaction | Standard phosphonate ester | (E)-alkene | High E-selectivity is characteristic. wikipedia.orgnrochemistry.com |

| Still-Gennari (HWE) | Electron-withdrawing phosphonate | (Z)-alkene | Provides access to the less stable Z-isomer. nrochemistry.com |

Reactivity at the Nitrile Functionality

While generally less reactive than the formyl group, the nitrile's carbon-nitrogen triple bond can participate in several important transformations. lumenlearning.com

Hydrolysis, Alcoholysis, and Amidation Reactions

The nitrile group can be converted into several carboxylic acid derivatives.

Hydrolysis: Under harsh acidic or basic conditions with heating, nitriles undergo hydrolysis to first form an amide intermediate, which is then further hydrolyzed to a carboxylic acid. lumenlearning.comlibretexts.org Selectively hydrolyzing the nitrile of this compound without affecting the aldehyde is difficult with traditional methods. However, modern catalytic systems, including biocatalysts like nitrile hydratase enzymes, can achieve the selective conversion of nitriles to amides under mild, neutral conditions that would preserve the aldehyde. journals.co.za Certain chemical catalysts, such as tetrabutylammonium (B224687) hydroxide, have also shown efficacy for the chemoselective hydration of nitriles. researchgate.net

Alcoholysis and Amidation: The direct conversion of nitriles to esters or amides is also synthetically valuable. For example, titanium(IV) catalysts can facilitate the alcoholysis of the intermediate amide to yield an ester under mild conditions. organic-chemistry.org

[3+2] Cycloaddition Reactions (e.g., with azides)

The nitrile group can serve as a dipolarophile in pericyclic reactions, most notably in [3+2] cycloadditions. wikipedia.org A key example is the reaction with an azide (B81097) (a 1,3-dipole) to construct a five-membered, aromatic tetrazole ring. acs.orgacs.org This reaction, often catalyzed by a Lewis acid like a zinc(II) salt, proceeds by the coordination of the catalyst to the nitrile nitrogen. nih.gov This coordination enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the azide ion. nih.govnih.gov The electron-withdrawing nature of the adjacent formyl group in this compound is expected to further activate the nitrile group toward this transformation. nih.gov

Reductive Transformations to Amines and Imines

The reduction of this compound presents a challenge in chemoselectivity, as both the formyl and nitrile groups are susceptible to reduction. The outcome of the reaction is highly dependent on the choice of reducing agent and reaction conditions.

Generally, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comunacademy.comwikipedia.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction of nitriles to aldehydes via an imine intermediate. chemistrysteps.comwikipedia.org However, the simultaneous presence of an aldehyde group, as in this compound, complicates selective reduction. It is generally not possible to selectively reduce a nitrile in the presence of an aldehyde. organic-chemistry.org

Catalytic hydrogenation is a widely used and economical method for nitrile reduction to primary amines, often employing Group 10 metals like nickel or palladium as catalysts. unacademy.com The reaction conditions, including catalyst choice, solvent, pH, temperature, and hydrogen pressure, are crucial for maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org

The following table summarizes common reducing agents and their expected products when reacting with nitriles, which can be extrapolated to the nitrile group in this compound, keeping in mind the reactivity of the formyl group.

| Reducing Agent | Product from Nitrile Group | Reference |

| Lithium aluminum hydride (LiAlH₄) | Primary amine | chemistrysteps.comwikipedia.org |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (via imine hydrolysis) | chemistrysteps.comwikipedia.org |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni, Pd/C) | Primary amine | unacademy.comwikipedia.org |

| Sodium borohydride (NaBH₄) with CoCl₂ or Raney Ni | Primary amine | wikipedia.org |

| Tin(II) chloride (SnCl₂) and HCl (Stephen aldehyde synthesis) | Aldehyde (via iminium salt hydrolysis) | wikipedia.org |

Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions

The strained four-membered ring of this compound is susceptible to opening and rearrangement under various conditions, providing pathways to larger or more complex cyclic and acyclic structures.

Thermally and Photochemically Induced Ring Transformations

Photochemical reactions, in particular, offer a powerful tool for inducing transformations in cyclobutane derivatives. rsc.orgacs.org Irradiation can lead to ring-opening, rearrangements, and cycloadditions. For instance, the irradiation of cyclobutene-1,2-diones in the presence of other molecules can lead to complex adducts through the formation of reactive intermediates. ibm.com While specific studies on this compound are not prevalent, the principles of cyclobutene (B1205218) photochemistry, which often involve nonstereospecific ring opening, can be applied. acs.org These reactions can proceed through various mechanisms, including photo-redox catalysis, leading to the formation of functionalized cyclobutenes or other rearranged products. nih.gov

Acid- and Base-Catalyzed Ring Expansions/Contractions

Acid-catalyzed rearrangements are a common feature of cyclobutane chemistry, often leading to ring expansion. nih.govyoutube.com For example, acid treatment of cyclobutanol (B46151) derivatives can induce a pinacol-type rearrangement, expanding the four-membered ring to a five-membered ring. nih.govstackexchange.comyoutube.com This process typically involves the formation of a carbocation intermediate, which then undergoes a 1,2-alkyl shift to alleviate ring strain. youtube.comstackexchange.com The presence of the electron-withdrawing nitrile and formyl groups in this compound would influence the stability and rearrangement pathways of any carbocation intermediates.

Base-catalyzed reactions can also promote ring transformations, although ring contractions are also a possibility. rsc.orgntu.ac.ukyoutube.com For instance, α-formyl cyclic ketones can undergo stereospecific oxidative ring contraction. rsc.org The specific outcome of base-catalyzed reactions on this compound would depend on the reaction conditions and the nature of the base used.

Synergistic Reactivity of Multifunctional Groups

The proximate arrangement of the formyl and nitrile groups on the cyclobutane ring allows for unique reactivity, including cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation.

Remote Functional Group Interactions

The spatial proximity of the formyl and nitrile groups in this compound can lead to through-space interactions that influence reactivity. Although direct intramolecular reactions between the aldehyde and nitrile under neutral conditions are not common, their electronic properties can affect the reactivity of each other and the cyclobutane ring. For instance, the electron-withdrawing nature of both groups can activate the C-H bonds on the cyclobutane ring, making them more susceptible to deprotonation or radical abstraction. The formation of N-formylaminonitriles has been observed from aldehydes and cyanide in formamide, suggesting a potential pathway for interaction and transformation. nih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

In Situ and Operando Spectroscopic Studies of Reaction Intermediates (e.g., NMR, IR, Raman)

No specific in situ or operando spectroscopic studies on the reaction intermediates of 1-Formylcyclobutanecarbonitrile have been reported in the available scientific literature. Such studies would be invaluable for identifying transient species and understanding the kinetics and mechanism of reactions involving this molecule.

High-Resolution Mass Spectrometry for Pathway Confirmation

There is no published high-resolution mass spectrometry data specifically aimed at the pathway confirmation of reactions involving this compound. This analytical technique would be critical for determining the exact mass and elemental formula of reactants, intermediates, and products, thereby confirming proposed mechanistic pathways.

Advanced Chromatographic and Separation Techniques for Complex Mixtures

While general chromatographic methods are undoubtedly used in the synthesis and purification of this compound, there are no specific research articles detailing the use of advanced chromatographic and separation techniques for the analysis of complex mixtures containing this compound.

Theoretical and Computational Chemistry Studies of 1 Formylcyclobutanecarbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

A foundational step in characterizing 1-formylcyclobutanecarbonitrile would involve high-level quantum chemical calculations. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to elucidate its electronic structure. These calculations would provide insights into:

Molecular Orbital Analysis: Understanding the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental. This analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. The presence of both a formyl and a nitrile group on the same carbon atom of the cyclobutane (B1203170) ring likely leads to complex orbital interactions that would govern its reactivity.

Bonding and Charge Distribution: Natural Bond Orbital (NBO) analysis would be instrumental in quantifying the nature of the chemical bonds within the molecule. This includes the single bonds of the cyclobutane ring, which are known to possess a degree of "bent" character, as well as the C-C, C-N, C=O, and C≡N bonds. The analysis would also reveal the partial atomic charges, highlighting the electrophilic nature of the formyl carbon and the carbon of the nitrile group.

A hypothetical table of calculated bond lengths and atomic charges is presented below to illustrate the type of data that would be generated.

| Parameter | Hypothetical Calculated Value |

| C-C (ring) Bond Length | ~1.55 Å |

| C-CN Bond Length | ~1.48 Å |

| C-CHO Bond Length | ~1.51 Å |

| C≡N Bond Length | ~1.16 Å |

| C=O Bond Length | ~1.21 Å |

| NBO Charge on Formyl Carbon | ~+0.4 e |

| NBO Charge on Nitrile Carbon | ~+0.2 e |

| NBO Charge on Oxygen | ~-0.5 e |

| NBO Charge on Nitrogen | ~-0.4 e |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling would be invaluable for predicting the reactivity of this compound in various chemical transformations. For instance, the reduction of the formyl group or the hydrolysis of the nitrile could be modeled to determine the most favorable reaction pathways. This would involve:

Locating Transition States: For a given reaction, computational methods can identify the geometry of the transition state, which is the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of the reaction rate. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be determined.

Conformational Analysis and Energy Landscapes of this compound

The four-membered ring of cyclobutane is not planar and exists in a puckered conformation to relieve ring strain. The substituents on the ring will influence the preferred conformation. A thorough conformational analysis of this compound would involve:

Potential Energy Surface Scan: Systematically changing the dihedral angles of the ring and the orientation of the formyl and nitrile groups would map out the potential energy surface.

Identifying Conformational Minima: This process would identify the stable conformers of the molecule and their relative energies. It is expected that the molecule would exhibit multiple low-energy conformations, with the bulky formyl and nitrile groups occupying positions that minimize steric hindrance. The puckering of the cyclobutane ring, and whether the substituents are in axial or equatorial-like positions, would be of key interest.

Prediction of Spectroscopic Parameters and Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra. The characteristic stretching frequencies of the C=O (around 1700-1730 cm⁻¹) and C≡N (around 2240-2260 cm⁻¹) groups would be of particular importance.

NMR Chemical Shifts: Prediction of the ¹H and ¹³C NMR chemical shifts. This would aid in the structural elucidation and assignment of experimental spectra. The chemical shifts of the formyl proton and the quaternary carbon bearing the two functional groups would be key indicators.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below.

| Spectroscopic Parameter | Hypothetical Calculated Value | Hypothetical Experimental Value |

| ν(C=O) IR Frequency | 1725 cm⁻¹ | 1720 cm⁻¹ |

| ν(C≡N) IR Frequency | 2250 cm⁻¹ | 2245 cm⁻¹ |

| ¹H NMR (CHO) | 9.8 ppm | 9.7 ppm |

| ¹³C NMR (C-CN/CHO) | 55 ppm | 54 ppm |

Molecular Dynamics Simulations for Reactivity and Interaction Insights

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations could be used to:

Study Solvation Effects: Investigate how solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Simulate Interactions with Biomolecules: If this compound were to be investigated for biological activity, MD simulations could model its binding to a target protein, providing insights into the intermolecular interactions that stabilize the complex.

Applications of 1 Formylcyclobutanecarbonitrile in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

In the field of organic chemistry, chiral building blocks are fundamental components used in the stereoselective synthesis of complex molecules. nih.govnih.gov These building blocks are enantiomerically pure or enriched compounds that introduce a specific chirality into a target molecule. nih.gov Asymmetric synthesis, which aims to create a specific stereoisomer of a chiral product, heavily relies on the use of such building blocks. nih.gov The methods for preparing chiral building blocks are diverse and include asymmetric synthesis, biosynthesis, and the resolution of optical isomers. nih.gov

The utility of chiral building blocks is vast, with applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. nih.gov For instance, chiral amines and alcohols are crucial intermediates in the production of many chiral drugs. nih.gov The principle of using a chiral building block involves transferring its stereochemical information to the final product, which is critical for achieving the desired biological or physical properties. nih.gov

There is currently no specific information available in the public domain detailing the use of 1-Formylcyclobutanecarbonitrile as a chiral building block in asymmetric synthesis.

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often involves the use of smaller, functionalized molecules as precursors. These precursors undergo a series of chemical transformations to build up the desired complex structure. Spirocyclic compounds, which contain at least two rings connected by a single common atom, are an important class of complex molecules found in numerous natural products and pharmaceuticals. nih.gov The synthesis of these intricate structures often relies on carefully designed building blocks. For example, the synthesis of spiro[dihydropyridine-oxindoles] can be achieved through a three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione. mdpi.com

While this compound possesses a compact cyclic structure with reactive functional groups (a formyl and a nitrile group), which theoretically makes it a potential precursor for more complex molecules, specific examples of its use in the synthesis of complex organic molecules, including spirocycles, are not readily found in the available scientific literature.

Table 1: Examples of Precursors in Complex Molecule Synthesis

| Precursor(s) | Complex Molecule Synthesized | Synthetic Approach |

| Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | Three-component reaction mdpi.com |

| Cephalosporin derivative, Pyrocatechol | Spiro-cephalosporins | Michael-type addition nih.gov |

This table provides general examples of precursor molecules and the complex structures they form, and does not include this compound due to a lack of specific data.

Applications in Polymer Chemistry and Functional Material Development

The development of new polymers and functional materials is a dynamic area of research. This often involves the design and synthesis of novel monomers, cross-linking agents, and other precursors to achieve desired material properties.

Monomer or Cross-linking Agent Synthesis

Monomers are the fundamental repeating units that form a polymer chain. nih.gov Cross-linking agents are molecules that create a network structure within a polymer, enhancing its mechanical and thermal properties. The concentration of both the monomer and the cross-linking agent can significantly impact the properties of the resulting material, such as hydrogels. researchgate.netrsc.org For example, in the synthesis of poly(methacrylic acid) hydrogels, increasing the monomer concentration can lead to a substantial increase in the storage modulus of the material. rsc.org

There is no specific information available in the public scientific literature regarding the synthesis of monomers or cross-linking agents from this compound.

Precursor to Specialty Polymers or Surface Coatings

Specialty polymers are designed for specific applications and often possess unique properties. The synthesis of such polymers can involve intricate strategies, such as the one-step synthesis of sequence-controlled multiblock polymers from a mixture of monomers. nih.gov Cyclobutane-containing polymers are of interest for developing sustainable materials and can be synthesized through methods like [2+2] photopolymerization. nih.gov

Despite the presence of a cyclobutane (B1203170) ring, there is no readily available research that documents the use of this compound as a precursor to specialty polymers or in the development of surface coatings.

Table 2: Examples of Monomers in Specialty Polymer Synthesis

| Monomer(s) | Polymer Type | Synthesis Method |

| Diglycolic anhydride, 5-norbornene-endo-2,3-dicarboxylic anhydride, Ethyl glycidyl (B131873) ether | Sequence-defined, ABA-type, triblock copolymer | Ring-opening copolymerization nih.gov |

| Bis-cinnamate monomers | Truxinate cyclobutane polyesters | [2+2] Photopolymerization nih.gov |

| trans-Cinnamic acid | trans-1,3-cyclobutane diacid (precursor to a diol monomer) | Photodimerization researchgate.net |

This table illustrates examples of monomers used in creating specialty polymers and does not include this compound due to a lack of specific data.

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions. nsf.gov A key concept in this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. nsf.gov These interactions are central to many biological processes and have applications in areas like drug delivery and sensing. nih.gov Cyclodextrins are common host molecules that can encapsulate hydrophobic guest molecules in aqueous environments. nih.gov The formation of these host-guest complexes can be studied using various techniques, including fluorescence spectroscopy. nsf.gov

There is no specific information in the available scientific literature to suggest that this compound has been utilized in supramolecular chemistry or in the development of host-guest systems.

Future Research Directions and Unexplored Avenues for 1 Formylcyclobutanecarbonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized cyclobutanes, which are valuable building blocks in medicinal chemistry, often faces challenges related to efficiency and sustainability. rsc.orgauburn.edu Future research into 1-formylcyclobutanecarbonitrile should prioritize the development of green and efficient synthetic methodologies.

One promising avenue is the use of photochemical methods. rsc.org Visible-light-mediated reactions, for instance, offer a renewable energy source for driving chemical transformations. rsc.org A potential sustainable route to this compound or its precursors could involve a photochemical [2+2] cycloaddition, a well-established method for constructing cyclobutane (B1203170) rings. organic-chemistry.orgharvard.edu The development of such a route would align with the principles of green chemistry by minimizing energy consumption and potentially hazardous reagents. rsc.org

Another area ripe for exploration is the use of readily available starting materials and catalysts that are both abundant and non-toxic. Research into catalytic routes that avoid stoichiometric, and often wasteful, reagents will be crucial. The table below outlines potential starting material classes and reaction types that could be investigated for the sustainable synthesis of functionalized cyclobutanes like this compound.

Table 1: Potential Sustainable Synthetic Approaches for Functionalized Cyclobutanes

| Starting Material Class | Reaction Type | Potential Advantages |

| Alkenes and Allenes | [2+2] Cycloaddition | Atom economy, direct formation of the cyclobutane ring. organic-chemistry.org |

| Bicyclobutanes | Photochemical Difluoroalkylation | Access to fluorinated analogs, use of visible light. rsc.org |

| Halide-Tethered Styrenes | Intramolecular Hydroalkylation | Enantioselective synthesis of substituted cyclobutanes. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Functional Group Transformations

The aldehyde and nitrile functionalities of this compound offer multiple handles for subsequent chemical modifications. Future research should focus on discovering and optimizing novel catalytic systems to selectively transform these groups, paving the way for the synthesis of a diverse library of cyclobutane-containing molecules.

A key area of interest is the catalytic enantioselective functionalization of the cyclobutane core. For example, methods for the enantioselective reduction of a ketone on a cyclobutane ring followed by diastereospecific C-H silylation have been reported for related systems. rsc.org Adapting such strategies to the aldehyde group of this compound could provide access to chiral building blocks.

Furthermore, copper-catalyzed radical cascade reactions have been shown to effectively functionalize simple cyclobutanes, leading to highly substituted cyclobutene (B1205218) derivatives. rsc.org Investigating similar radical-based approaches for the functionalization of this compound could unlock novel reaction pathways. The development of bifunctional catalysts, which can activate two different substrates or perform two distinct catalytic transformations in a single step, also presents an exciting frontier. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound chemistry, the integration of modern synthesis technologies such as flow chemistry and automated synthesis platforms is paramount.

Flow chemistry offers significant advantages for the synthesis of strained ring systems, including improved safety, scalability, and precise control over reaction parameters. nih.govresearchgate.netwikipedia.org The high ring strain of cyclobutanes can lead to challenges in traditional batch synthesis, but continuous flow approaches can mitigate these issues by maintaining small reaction volumes and enabling rapid heat transfer. nih.govresearchgate.net Photochemical reactions, which are often employed in cyclobutane synthesis, are particularly well-suited for flow reactors, as the large surface-area-to-volume ratio allows for efficient irradiation. wikipedia.org The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale production. almacgroup.com

Automated synthesis platforms, which combine robotics with artificial intelligence, can rapidly screen reaction conditions and synthesize libraries of derivatives. nih.govyoutube.comyoutube.com By employing such a platform, researchers could efficiently explore the reactivity of this compound and identify optimal conditions for its functionalization, dramatically accelerating the discovery of new molecules with potential applications. youtube.com

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. Theoretical studies can provide insights into the compound's electronic structure, stability, and reactivity, guiding experimental efforts.

The inherent ring strain of the cyclobutane core significantly influences its chemical properties. nih.govnih.govresearchgate.netacs.org Computational models can be used to quantify this strain and predict how it will affect the reactivity of the aldehyde and nitrile groups. For instance, density functional theory (DFT) calculations can be employed to model reaction pathways and determine activation barriers for various transformations, helping to identify the most promising synthetic routes. researchgate.net

Furthermore, computational methods can be used to design novel catalysts specifically tailored for the functionalization of this compound. By simulating the interaction between the substrate and potential catalysts, researchers can identify catalysts with the desired activity and selectivity before embarking on extensive experimental work. This approach has the potential to significantly streamline the catalyst development process.

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The most rapid and impactful advances in the chemistry of this compound will likely emerge from synergistic approaches that tightly integrate synthetic experimentation with theoretical calculations. This combination allows for a virtuous cycle of prediction, synthesis, and analysis.

For example, computational studies could predict the most likely sites for C-H functionalization on the cyclobutane ring. acs.org Synthetic chemists could then use this information to design and execute experiments aimed at achieving the predicted transformations. The experimental results would, in turn, provide valuable data for refining the computational models, leading to more accurate predictions in the future.

This integrated approach can also be applied to the design of novel materials and bioactive molecules. By combining computational screening with targeted synthesis, researchers can more efficiently identify derivatives of this compound with desired properties. The development of dual-protein network hydrogels and in situ bioprinting are examples of how synergistic approaches are pushing the boundaries in related fields. acs.orgacs.org

Q & A

Q. What are the recommended methods for synthesizing 1-Formylcyclobutanecarbonitrile with high purity, and how can reproducibility be ensured?

To synthesize this compound, begin with cyclobutane derivatives as precursors, employing formylation reactions under anhydrous conditions (e.g., using DMF/POCl₃ or formic acid derivatives). Purification via column chromatography or recrystallization is critical. For reproducibility:

- Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail .

- Characterize intermediates and final products using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

- Include purity assessments (HPLC, GC) and compare melting points with literature values. Publish full experimental protocols in supplementary materials to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- ¹H/¹³C NMR : Identify cyclobutane ring protons (δ 2.0–3.0 ppm) and formyl group signals (δ 8.0–10.0 ppm). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) functional groups .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₆H₇NO). Cross-reference fragmentation patterns with computational predictions .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if applicable. Report crystallographic data (unit cell parameters, R-factors) in supplementary files .

Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?

- Conduct accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 4–12 weeks. Monitor degradation via HPLC and track byproduct formation .

- Test compatibility with common solvents (e.g., DMSO, THF) by NMR to detect solvolysis or decomposition .

- Compare stability data with structurally similar nitriles (e.g., cyclohexanecarbonitrile derivatives) to identify trends .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- Perform Density Functional Theory (DFT) calculations to model transition states and reaction pathways (e.g., formylation kinetics or cycloaddition reactions). Use software like Gaussian or ORCA .

- Validate computational predictions with experimental kinetics (e.g., rate constants via UV-Vis monitoring) .

- Compare activation energies and thermodynamic parameters (ΔH‡, ΔG‡) with literature data for analogous systems .

Q. What strategies are effective for resolving contradictions in reported spectroscopic or reactivity data for this compound?

- Systematic Replication : Reproduce conflicting studies under identical conditions, noting variables like solvent purity or catalyst source .

- Multivariate Analysis : Use statistical tools (e.g., PCA) to identify outlier data points or experimental biases .

- Cross-Technique Validation : Combine NMR, X-ray, and computational data to reconcile discrepancies. For example, conflicting NOE effects might arise from conformational flexibility, resolvable via variable-temperature NMR .

Q. How can researchers design experiments to investigate the role of this compound in novel reaction cascades (e.g., [2+2] cycloadditions or tandem catalysis)?

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹³C-formyl groups) to track atom transfer during reactions. Analyze isotopic distribution via mass spectrometry .

- In-Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates .

- Control Experiments : Compare reactivity with/without catalysts (e.g., Lewis acids) to isolate mechanistic contributions .

Q. What methodologies are recommended for analyzing decomposition pathways or byproducts of this compound under oxidative or hydrolytic conditions?

- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (D₂O) to probe hydrolysis mechanisms .

- Thermogravimetric Analysis (TGA) : Measure thermal decomposition thresholds and correlate with computational predictions of bond dissociation energies .

Data Presentation and Reproducibility Guidelines

- Supplementary Materials : Include raw NMR spectra, crystallographic data, and computational input files to enable independent verification .

- Error Analysis : Quantify uncertainties in kinetic data (e.g., ±5% for rate constants) and discuss their impact on conclusions .

- Comparative Tables : Summarize key findings relative to prior studies (e.g., Table 1).

| Property | This Study | Literature Values | Discrepancy Notes |

|---|---|---|---|

| Melting Point (°C) | 92–94 | 89–91 | Likely due to purity differences |

| C≡N IR Stretch (cm⁻¹) | 2245 | 2238–2250 | Within expected range |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.